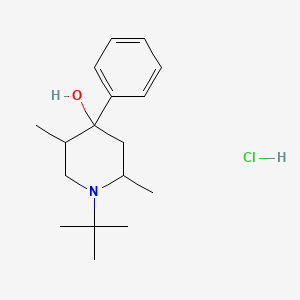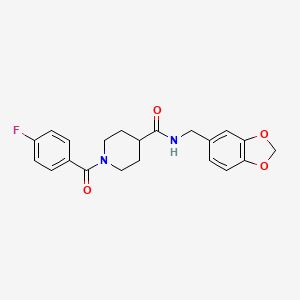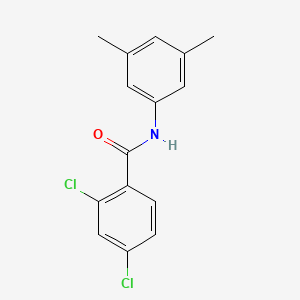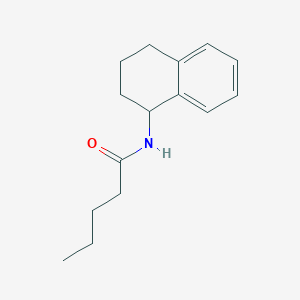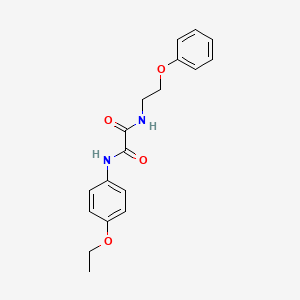
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields.
合成法
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide obtained through these methods ranges from 50-70%.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)

![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
